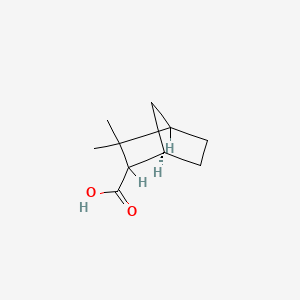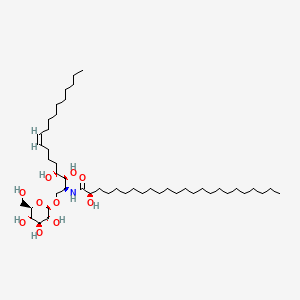
Phytolacca cerebroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytolacca cerebroside: is a type of cerebroside, a class of glycosphingolipids that are important components of cell membranes. This compound is derived from the plant Phytolacca, commonly known as pokeweed. Cerebrosides are known for their role in cellular recognition and signaling processes. This compound has been studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phytolacca cerebroside can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves the following steps:
Formation of the sphingosine base: This involves the condensation of an amino alcohol with a fatty acid.
Glycosylation: The sphingosine base is then glycosylated with a sugar donor, such as glucose, under acidic conditions.
Acylation: The resulting glycosphingolipid is acylated with a fatty acid to form the final cerebroside structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of the Phytolacca plant. The roots are dried and ground into a powder, which is then subjected to solvent extraction using methanol. The extract is further purified using chromatographic techniques to isolate the cerebroside .
Analyse Des Réactions Chimiques
Types of Reactions: Phytolacca cerebroside undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the sphingosine base can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or alkylated cerebrosides.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Phytolacca cerebroside exerts its effects through several mechanisms:
Inhibition of COX-2: By inhibiting the enzyme cyclooxygenase-2, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Cell Signaling: It interacts with cell membrane receptors and signaling molecules, influencing cellular processes such as proliferation and apoptosis.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Comparaison Avec Des Composés Similaires
Phytolacca cerebroside can be compared with other cerebrosides such as:
Soyacerebrosides: Derived from soybeans, these compounds have similar glycosphingolipid structures but differ in their fatty acid composition.
Momor-cerebroside I: Isolated from the plant Momordica, this cerebroside has a different sphingosine base structure.
Longan cerebrosides: Found in the fruit of the longan tree, these cerebrosides have unique sugar moieties and fatty acid chains.
Uniqueness: this compound is unique due to its specific fatty acid composition and its potent inhibitory effect on COX-2, which is not commonly observed in other cerebrosides .
Propriétés
Numéro CAS |
336622-97-0 |
|---|---|
Formule moléculaire |
C48H93NO10 |
Poids moléculaire |
844.3 g/mol |
Nom IUPAC |
(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
Clé InChI |
QZNIVVAKPLIDJX-BFCDFHHJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
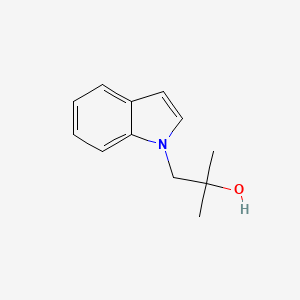

![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
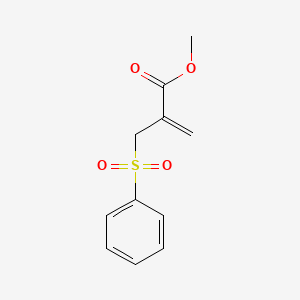


![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
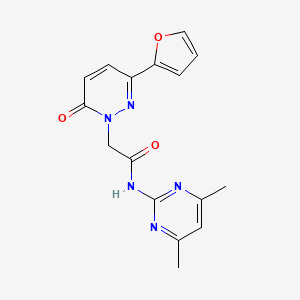
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
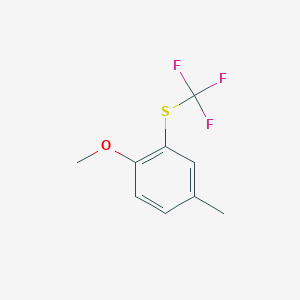
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
